Idazoxan
Overview
Description
Idazoxan is a chemical compound that has garnered significant interest in scientific research. It is known for its role as a selective antagonist for alpha-2 adrenergic receptors and imidazoline receptors . This compound has been investigated for its potential therapeutic applications, particularly in the fields of neuroscience and psychiatry.
Preparation Methods
The synthesis of Idazoxan involves several key steps. The process begins with the reaction of catechol with 2-chloroacrylonitrile to form 2-cyano-1,4-benzodioxan . This intermediate undergoes a Pinner reaction with alcoholic hydrogen chloride to produce an iminoether. The final step involves the treatment of this iminoether with ethylenediamine, resulting in the formation of the imidazoline ring and yielding this compound .
Chemical Reactions Analysis
Idazoxan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen chloride, ethylenediamine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Idazoxan has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of alpha-2 adrenergic receptors in the brain and their involvement in neurotransmission.
Alzheimer’s Disease: Research has shown that this compound can reduce Alzheimer’s pathology and symptoms in mouse models by blocking the alpha-2A receptor.
Liver Fibrosis: Studies have explored the effects of this compound on liver fibrosis, demonstrating its potential in regulating the progression of this condition.
Mechanism of Action
Idazoxan exerts its effects primarily through its antagonistic action on alpha-2 adrenergic receptors and imidazoline receptors . By blocking these receptors, this compound can enhance the release of neurotransmitters such as norepinephrine and dopamine in the brain . This mechanism is believed to contribute to its potential therapeutic effects in conditions like schizophrenia and Alzheimer’s disease.
Comparison with Similar Compounds
Idazoxan is unique in its dual antagonistic action on both alpha-2 adrenergic receptors and imidazoline receptors. Similar compounds include:
Imiloxan: Another alpha-2 adrenergic receptor antagonist with similar properties.
Efaroxan: Known for its action on imidazoline receptors.
Fluparoxan: Shares similar receptor targets with this compound. These compounds, while similar in their receptor targets, may differ in their specific pharmacological profiles and therapeutic applications.
This compound stands out due to its comprehensive action on multiple receptor types, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,10H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMRFMKYPGXPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045161 | |
Record name | Idazoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79944-58-4 | |
Record name | Idazoxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79944-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idazoxan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idazoxan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12551 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Idazoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDAZOXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y310PA316B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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